O-p-Chlorophenyl chlorothioformate

Catalog No.
S1973119
CAS No.
937-64-4
M.F
C7H4Cl2OS
M. Wt
207.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-p-Chlorophenyl chlorothioformate

CAS Number

937-64-4

Product Name

O-p-Chlorophenyl chlorothioformate

IUPAC Name

O-(4-chlorophenyl) chloromethanethioate

Molecular Formula

C7H4Cl2OS

Molecular Weight

207.08 g/mol

InChI

InChI=1S/C7H4Cl2OS/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H

InChI Key

BQIABQCJXBELMT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC(=S)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1OC(=S)Cl)Cl
O-p-Chlorophenyl chlorothioformate (CPCT) is an organic compound that contains a thiocarbonyl group (-C=S) and a chlorine atom, and is derived from the reaction of phosgene with p-chloroaniline. It is commonly used in organic synthesis as a chlorine source, carbonyl derivatization reagent, and a precursor for other thiocarbonyl compounds. CPCT has been extensively studied since its discovery in 1941 due to its numerous applications in different fields of research.
CPCT is a yellow to brownish-red, oily liquid with a pungent odor. It is insoluble in water but soluble in most organic solvents. The molecular formula of CPCT is C7H4Cl2OS, and its molecular weight is 217.1 g/mol. The melting point of CPCT is -12°C, and the boiling point is 250°C. It is stable under ordinary conditions but can decompose upon exposure to light, moisture, or high temperature.
CPCT is predominantly synthesized by the reaction between phosgene and p-chloroaniline in the presence of an acid catalyst. The reaction yields CPCT as the major product along with the formation of small amounts of other side products. The characterization of CPCT is carried out through various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. The IR spectrum shows characteristic bands for the carbonyl (C=O) and thiocarbonyl (-C=S) groups at 1793 and 1295 cm-1, respectively.
The quantification and identification of CPCT in samples are performed using different analytical methods such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods provide accurate and precise measurements of CPCT levels in different matrices such as water, soil, and biological samples.
CPCT exhibits antimicrobial, antiviral, and antitumor activities due to its reactive carbonyl and thiocarbonyl groups. It has been found to inhibit the growth of various bacterial and fungal strains such as E. coli, S. aureus, and A. niger. Additionally, CPCT has shown cytotoxic effects against different tumor cell lines such as MCF-7, HeLa, and A549. CPCT is also known to induce oxidative stress and apoptosis in cancer cells.
CPCT is a hazardous compound and can cause severe skin and eye irritation upon contact. Inhalation or ingestion of CPCT can lead to respiratory and gastrointestinal problems. It is considered a potent sensitizer and can cause allergic reactions in individuals exposed to it. CPCT should be handled using appropriate safety precautions, and its use should be strictly regulated in scientific experiments.
CPCT is widely used in organic synthesis as a versatile chlorine source and carbonyl derivatization reagent. It is used for the synthesis of various thiocarbonyl compounds such as thioesters, thioamides, and thioesters. CPCT is also used for the derivatization of alcohols, amines, and carboxylic acids to form stable carbonyl derivatives for GC or HPLC analysis.
Research on CPCT is ongoing for its applications in the synthesis of novel thiocarbonyl compounds and its potential as an antimicrobial and anticancer agent. Various analogs of CPCT have been synthesized for their improved chemical and biological properties. Furthermore, research is being carried out to develop safer and more efficient methods for the synthesis of CPCT and its derivatives.
CPCT has potential applications in various fields of research and industry such as organic synthesis, pharmaceuticals, agrochemicals, and materials science. Its use in the synthesis of novel thiocarbonyl compounds can lead to the development of new drugs and materials with improved properties. The antimicrobial and antitumor activities of CPCT can be explored for their potential use in the development of new antibiotics and anticancer drugs.
The limitations of CPCT include its toxicity, reactivity, and difficulty in handling. Future directions for research on CPCT include the synthesis of novel derivatives with improved biological and chemical properties, the development of safer methods for its synthesis and handling, and the exploration of its potential applications in various fields of research and industry. Additionally, research can be carried out on the environmental fate and impact of CPCT on different ecosystems.
In conclusion, CPCT is a versatile reagent with wide applications in organic synthesis, pharmaceuticals, and materials science. Its chemical and biological properties have made it an important compound for research and development. However, its toxicity and reactivity should be handled with caution, and efforts should be made to develop safer methods for its synthesis and handling. The continued research on CPCT is essential for the discovery of novel compounds and its potential applications in various fields of research and industry.

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (88.37%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

937-64-4

Wikipedia

O-p-Chlorophenyl chlorothioformate

Dates

Modify: 2023-08-16

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